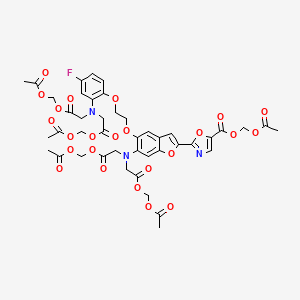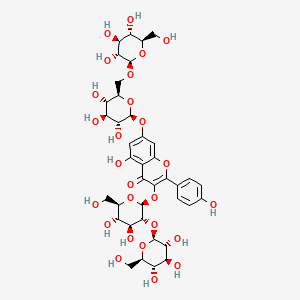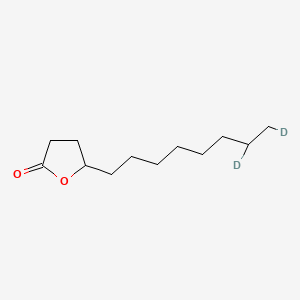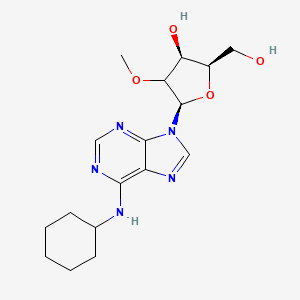
4-Acetamidobutanoic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidobutanoic acid-d3, also known as N-acetyl GABA-d3, is a deuterated analog of 4-Acetamidobutanoic acid. This compound is a derivative of gamma-aminobutyric acid (GABA), which is a significant neurotransmitter in the central nervous system. The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidobutanoic acid-d3 typically involves the deuteration of 4-Acetamidobutanoic acidThis can be achieved through various chemical reactions, often involving deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamidobutanoic acid-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
Wissenschaftliche Forschungsanwendungen
4-Acetamidobutanoic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and experiments.
Biology: Employed in studies related to neurotransmitter functions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical research.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 4-Acetamidobutanoic acid-d3 involves its interaction with GABA receptors in the central nervous system. As a derivative of GABA, it mimics the effects of this neurotransmitter, potentially modulating neuronal activity and exhibiting antioxidant and antibacterial properties. The molecular targets include GABA receptors, and the pathways involved are related to neurotransmission and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidobutanoic acid: The non-deuterated analog, which shares similar properties but lacks the enhanced stability provided by deuteration.
Gamma-aminobutyric acid (GABA): The parent compound, which is a primary neurotransmitter in the central nervous system.
N-acetyl GABA: Another derivative of GABA, similar in structure and function to 4-Acetamidobutanoic acid
Uniqueness
4-Acetamidobutanoic acid-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise scientific measurements. This makes it particularly valuable in research applications where accuracy and consistency are crucial .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
4-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3 |
InChI-Schlüssel |
UZTFMUBKZQVKLK-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)NCCCC(=O)O |
Kanonische SMILES |
CC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)


